N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-8-7-18(12-20(19)28-2)29(25,26)22-17-6-5-14-9-10-23(13-16(14)11-17)21(24)15-3-4-15/h5-8,11-12,15,22H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNMCXQMKUXNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.5 g/mol
- CAS Number : 955534-31-3
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, while the tetrahydroisoquinoline moiety may contribute to neuroprotective effects.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial synthesis pathways.
- Neuroprotective Effects : Similar compounds have shown the ability to reduce neuronal injury in models of ischemia by modulating apoptotic pathways and enhancing neurotrophic factor signaling.
Antibacterial Activity
Studies have indicated that sulfonamides possess significant antibacterial activity. The specific activity of this compound against various bacterial strains needs further exploration but is hypothesized based on the class effects of sulfonamides.
Neuroprotective Activity
Research on related compounds suggests that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance:
- Case Study 1 : A study on a tetrahydroisoquinoline derivative demonstrated reduced infarct volume and improved neurological outcomes in rat models of ischemic stroke when administered post-injury .
- Case Study 2 : Another investigation showed that compounds with similar structures could inhibit apoptosis in neuronal cells subjected to oxidative stress .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 955534-31-3 |
| Antibacterial Activity | Expected (needs validation) |
| Neuroprotective Effects | Positive (based on analogs) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound shares a tetrahydroisoquinoline scaffold with other derivatives but differs in substituent patterns. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison
Key Observations:
Core Modifications: The target compound and its analog in Table 1 (CAS 955776-90-6) share the tetrahydroisoquinoline scaffold, while the compound from employs a simpler cyclopropane-carboxamide structure without the fused ring system.
Sulfonamide vs.
Substituent Effects: The 3,4-dimethoxy groups in the target compound likely increase hydrophilicity compared to the 4-methoxy-2-methyl substituent in CAS 955776-90-6, which may favor different pharmacokinetic profiles.
Hypothetical Pharmacological Implications
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases and proteases. The 3,4-dimethoxy groups may interact with hydrophobic pockets in enzyme active sites, while the cyclopropane could restrict conformational flexibility, enhancing binding specificity.
- Metabolic Stability: The cyclopropane ring’s strain energy may reduce susceptibility to oxidative metabolism compared to non-rigid analogs .
Preparation Methods
Pictet-Spengler Cyclization
The tetrahydroisoquinoline scaffold is commonly synthesized via the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of β-phenylethylamine with aldehydes. For example, reaction of phenylethylamine with acetaldehyde in 1 M HCl at 100°C for 24 hours yields 1-methyl-1,2,3,4-tetrahydroisoquinoline. However, this method faces limitations with bulky aldehydes (e.g., benzaldehyde), necessitating modified conditions such as methanol solvent and trifluoroacetic acid (TFA) catalysis.
Table 1: Comparison of Pictet-Spengler Reaction Conditions
| Aldehyde | Solvent | Acid Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetaldehyde | 1 M HCl | HCl | 100°C | 65 |
| Benzaldehyde | Methanol | TFA | Reflux | 42 |
Bischler-Napieralski Reaction
An alternative route employs the Bischler-Napieralski reaction, where N-acylated β-phenylethylamines undergo cyclodehydration using phosphorus oxychloride (POCl₃). This method is advantageous for introducing diverse acyl groups at the C1 position. For instance, treatment of N-propionylphenylethylamine with POCl₃ at 80°C generates dihydroisoquinoline intermediates, which are subsequently reduced to tetrahydroisoquinolines using sodium cyanoborohydride (NaBH₃CN).
Acylation with Cyclopropanecarbonyl Chloride
Reaction Conditions
The tetrahydroisoquinoline core undergoes acylation at the secondary amine position using cyclopropanecarbonyl chloride. Optimal conditions involve:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) to neutralize HCl byproducts.
Example Protocol :
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Dissolve 1-methyl-1,2,3,4-tetrahydroisoquinoline (10 mmol) in DCM.
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Add TEA (12 mmol) and cool to 0°C.
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Slowly add cyclopropanecarbonyl chloride (11 mmol).
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Stir at room temperature for 12 hours.
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Wash with water, dry over Na₂SO₄, and purify via flash chromatography.
Challenges and Solutions
-
Low Reactivity : Bulky cyclopropane groups may hinder acylation. Using excess acyl chloride (1.1 eq) and prolonged reaction times (24 hours) improves yields.
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Byproduct Formation : Competing N-acylation at other positions is mitigated by protecting reactive sites with tert-butyloxycarbonyl (Boc) groups prior to acylation.
Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride
Sulfonamide Formation
The final step involves reacting the acylated tetrahydroisoquinoline with 3,4-dimethoxybenzenesulfonyl chloride. Key considerations include:
-
Activation : Use of dimethylaminopyridine (DMAP) as a catalyst.
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Solvent : Anhydrous DCM or acetonitrile.
Example Protocol :
Regioselectivity
Sulfonylation predominantly occurs at the para position of the tetrahydroisoquinoline’s aromatic ring due to electronic effects from the methoxy groups. Nuclear Overhauser Effect (NOE) NMR studies confirm the substitution pattern.
Optimization of Synthetic Routes
Yield Improvement Strategies
-
Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 30 minutes for cyclopropanecarbonylation.
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Catalytic Acid Use : Employing Amberlyst-15 resin in Pictet-Spengler reactions increases yields to 78%.
Table 2: Impact of Catalysts on Pictet-Spengler Yields
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| HCl | 24 hours | 65 |
| TFA | 12 hours | 70 |
| Amberlyst-15 | 6 hours | 78 |
Purity and Characterization
-
HPLC Analysis : Confirms >98% purity using a C18 column (MeCN:H₂O = 70:30).
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Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, ArH), 4.15 (m, 2H, CH₂), 3.85 (s, 6H, OCH₃).
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HRMS (ESI+) : m/z calculated for C₂₃H₂₅N₂O₅S [M+H]⁺: 465.1481, found: 465.1483.
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Challenges in Large-Scale Production
Cyclopropane Stability
Cyclopropanecarbonyl derivatives are prone to ring-opening under acidic conditions. Neutral pH and low temperatures during workup prevent degradation.
Sulfonamide Hydrolysis
The sulfonamide bond may hydrolyze in aqueous basic media. Storage under anhydrous conditions and avoidance of strong bases are critical.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions requiring precise control of protecting groups (e.g., for the tetrahydroisoquinoline core) and regioselective sulfonamide coupling. Key steps include cyclopropanecarbonyl group introduction under anhydrous conditions and sulfonamide formation via nucleophilic substitution. Use of catalysts like DMAP (4-dimethylaminopyridine) and solvents such as dichloromethane improves yield . HPLC purification (C18 columns, acetonitrile/water gradient) ensures ≥95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). ¹H/¹³C NMR confirms regiochemistry: the tetrahydroisoquinoline proton signals (δ 3.5–4.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm) are critical markers. IR spectroscopy verifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Answer : The compound exhibits limited aqueous solubility due to its hydrophobic cyclopropane and dimethoxybenzene groups. For in vitro assays, use DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity. For in vivo studies, employ lipid-based nanoformulations or cyclodextrin complexes to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles for this compound?
- Answer : Discrepancies often arise from metabolic instability (e.g., CYP450-mediated oxidation of the cyclopropane moiety). Use LC-MS/MS to identify metabolites in plasma. Pair in vitro assays (e.g., enzyme inhibition IC₅₀) with microsomal stability testing. Adjust the scaffold via halogenation or methyl group addition to block metabolic hotspots .
Q. What computational strategies are effective for predicting target interactions of this sulfonamide derivative?
- Answer : Molecular docking (AutoDock Vina) with homology-modeled enzyme structures (e.g., carbonic anhydrase IX) identifies key binding residues. MD simulations (GROMACS) assess stability of the sulfonamide-enzyme complex over 100 ns. QSAR models prioritize substituents (e.g., methoxy vs. fluoro groups) for enhanced affinity .
Q. How can crystallographic data improve the understanding of stereochemical outcomes in synthetic pathways?
- Answer : Single-crystal X-ray diffraction (SHELX suite) resolves absolute configuration of chiral centers (e.g., tetrahydroisoquinoline C2). Pair with ORTEP-3 for thermal ellipsoid visualization. Data reveal steric hindrance effects during cyclopropane group attachment, guiding solvent selection (e.g., THF vs. DMF) to minimize racemization .
Q. What experimental approaches validate the compound’s mechanism in modulating inflammatory pathways?
- Answer : Use LPS-stimulated macrophages to measure TNF-α suppression (ELISA). Western blotting for NF-κB p65 nuclear translocation confirms pathway inhibition. CRISPR knockouts (e.g., COX-2) clarify target specificity. Dose-response curves (1–100 µM) distinguish direct enzyme inhibition from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
